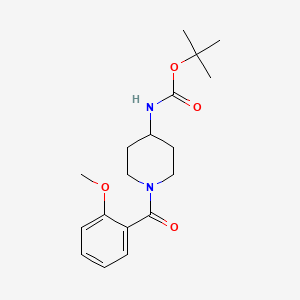

tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol It is a member of the carbamate family and contains a piperidine ring substituted with a methoxybenzoyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(2-methoxybenzoyl)piperidin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification methods such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of hydroxyl-substituted derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted piperidin-4-ylcarbamates.

Scientific Research Applications

tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

- tert-Butyl 1-(2-hydroxybenzoyl)piperidin-4-ylcarbamate

- tert-Butyl 1-(2-chlorobenzoyl)piperidin-4-ylcarbamate

- tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate

Comparison: tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., hydroxy, chloro, nitro), the methoxy group may enhance its solubility and alter its interaction with molecular targets, potentially leading to different pharmacological profiles .

Biological Activity

tert-Butyl 1-(2-methoxybenzoyl)piperidin-4-ylcarbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies and providing data tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O3 with a molecular weight of approximately 288.38 g/mol. The compound features a piperidine ring, a tert-butyl group, and a methoxybenzoyl moiety, which are critical for its biological activity.

Research indicates that compounds with piperidine structures often exhibit diverse pharmacological effects. The presence of the methoxy and benzoyl groups can enhance the interaction of the compound with various biological targets, including receptors and enzymes. Specifically, the carbamate functional group is known for its role in drug design, influencing pharmacokinetics and bioavailability.

Anti-inflammatory Potential

Compounds containing piperidine rings have also been investigated for their anti-inflammatory properties. For example, some derivatives have been shown to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses . The modulation of this pathway could be relevant for this compound, although specific data on this compound is still needed.

In Vitro Studies

In vitro studies have evaluated the cytotoxicity and biological effects of related piperidine compounds on various cell lines. For example, one study assessed the cytotoxic effects using MTT assays across different concentrations (0.1–100 µM) over 72 hours, measuring cell viability post-treatment . Such methodologies could be applied to investigate this compound's effects.

Summary of Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated efficacy against MRSA at low concentrations (0.78–3.125 μg/mL). |

| Study B | Anti-inflammatory | Inhibited NLRP3 inflammasome activation in THP-1 cells. |

| Study C | Cytotoxicity | Evaluated cell viability using MTT assays across varying concentrations. |

Properties

IUPAC Name |

tert-butyl N-[1-(2-methoxybenzoyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-13-9-11-20(12-10-13)16(21)14-7-5-6-8-15(14)23-4/h5-8,13H,9-12H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICERTINBZFJOSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.